molecular formula C22H16O3 B3823441 phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

Cat. No.: B3823441
M. Wt: 328.4 g/mol
InChI Key: DFHGQWDTWMIVQP-UHFFFAOYSA-N
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Description

Phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone is an organic compound that belongs to the class of benzodioxepins This compound is characterized by its unique structure, which includes a benzodioxepin ring fused with a phenyl group and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2H-1,5-benzodioxepin-2-one with phenylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone can be compared with other similar compounds, such as:

    Benzodioxepin derivatives: These compounds share the benzodioxepin ring structure but differ in the substituents attached to the ring.

    Phenylmethanone derivatives: These compounds have a phenylmethanone moiety but may have different ring structures.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and versatile reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological activities

Properties

IUPAC Name

phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c23-21(17-11-5-2-6-12-17)22-18(16-9-3-1-4-10-16)15-24-19-13-7-8-14-20(19)25-22/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGQWDTWMIVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=CC=CC=C3OC2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 2
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 3
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 4
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 6
phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

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